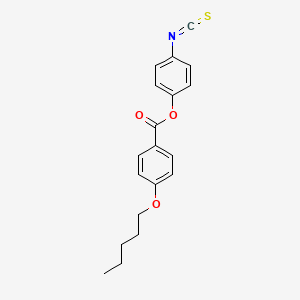
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It consists of an isothiocyanate group attached to a phenyl ring, which is further connected to a pentyloxy group and a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(pentyloxy)benzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-isothiocyanatophenol in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring and pentyloxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the isothiocyanate group.
Oxidation: Products include oxidized forms of the phenyl ring or pentyloxy group.
Reduction: Reduced forms of the phenyl ring or pentyloxy group.
Applications De Recherche Scientifique
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate has several scientific research applications:
Liquid Crystal Technology: It is used in the development of liquid crystal displays due to its smectogenic properties.
Material Science: The compound is studied for its potential use in creating advanced materials with specific optical and electronic properties.
Biological Research: It is used as a probe in studying protein-ligand interactions due to its ability to form stable complexes with proteins.
Mécanisme D'action
The mechanism of action of 4-Isothiocyanatophenyl 4-(pentyloxy)benzoate involves its interaction with molecular targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to the formation of stable complexes. The compound’s unique structure allows it to interact with specific molecular pathways, making it useful in various biochemical assays .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl)benzoates: These compounds have similar structural features but differ in the alkyl chain length and cyclohexyl group.
4-Isothiocyanatophenyl 4-(methoxy)benzoate: This compound has a methoxy group instead of a pentyloxy group, leading to different physical and chemical properties.
Uniqueness
4-Isothiocyanatophenyl 4-(pentyloxy)benzoate is unique due to its specific combination of functional groups, which impart distinct smectogenic properties and make it suitable for specialized applications in liquid crystal technology and material science .
Propriétés
Numéro CAS |
61592-83-4 |
|---|---|
Formule moléculaire |
C19H19NO3S |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(4-isothiocyanatophenyl) 4-pentoxybenzoate |
InChI |
InChI=1S/C19H19NO3S/c1-2-3-4-13-22-17-9-5-15(6-10-17)19(21)23-18-11-7-16(8-12-18)20-14-24/h5-12H,2-4,13H2,1H3 |
Clé InChI |
NOZFVEVWMLFDCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-Dichlorophenyl)-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14586527.png)
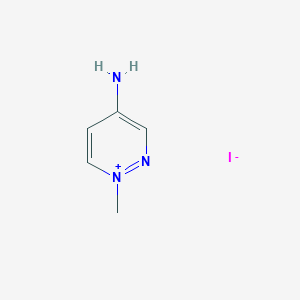


![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)
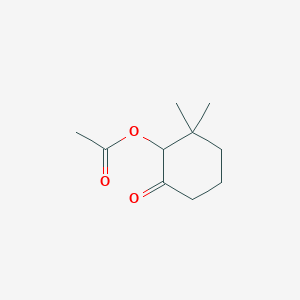

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

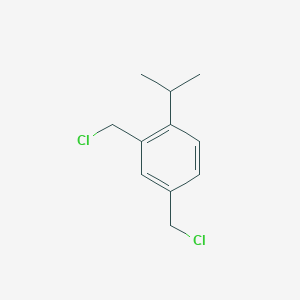
![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
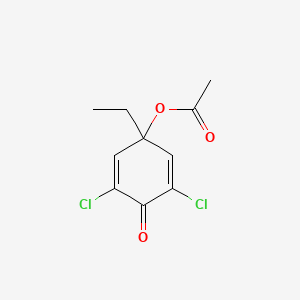
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
